2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC16327452
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O4 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H25N5O4/c1-14-25-17-7-5-6-8-19(17)27(14)10-9-24-22(29)13-28-15(2)26-18-12-21(32-4)20(31-3)11-16(18)23(28)30/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29) |
| Standard InChI Key | XLBOKCZDVZOXES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=NC4=CC(=C(C=C4C3=O)OC)OC)C |
Introduction
The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a complex organic molecule that combines structural elements of both quinazolinone and benzimidazole. This hybrid structure suggests potential biological activities due to the presence of these pharmacophores, which are known for their diverse roles in medicinal chemistry.
Structural Features
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Quinazolinone Moiety: The quinazolinone part of the compound is characterized by a bicyclic heterocycle with a carbonyl group at the 4-position. This scaffold is widely explored in drug discovery due to its versatile pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
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Benzimidazole Moiety: Benzimidazole is a fused nitrogen-containing heterocycle known for its diverse biological activities, such as antibacterial, antifungal, antihistaminic, and anti-inflammatory effects .
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Linkage and Substitution: The compound features an ethyl chain connecting the benzimidazole to the quinazolinone system, with methoxy groups and a methyl group on the quinazolinone ring. This configuration may enhance interactions with biological targets.
Synthesis and Chemical Reactivity
While specific synthesis details for 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide are not readily available, compounds with similar structures often involve multi-step reactions. These may include condensation reactions for forming the benzimidazole core and cyclization reactions for the quinazolinone part . The chemical reactivity of such compounds can be explored through typical amide and heterocycle reactions.
Biological Activities
Given the structural components, this compound could exhibit a range of biological activities:
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Anticancer Activity: Quinazolinone derivatives have shown promise as anticancer agents, particularly when modified at specific positions .
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Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, which could be enhanced by the quinazolinone component .
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Anti-inflammatory Effects: Both quinazolinone and benzimidazole moieties have been associated with anti-inflammatory activities .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-2-(5-nitro-benzimidazol-1-yl)ethanamine | Benzimidazole core with nitro substitution | Strong analgesic properties |
| 6-Methoxyquinazoline | Quinazoline structure with methoxy group | Anti-inflammatory effects |
| 5-Nitrobenzimidazole | Benzimidazole core with nitro group | Antimicrobial activity against resistant strains |
The compound combines elements of both benzimidazole and quinazolinone, potentially offering synergistic effects not seen in simpler analogs.
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